
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide, also known as NDI-031301, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindolinones and has been found to exhibit promising pharmacological properties.
作用機序
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide exerts its pharmacological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in inflammation and cancer. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide binds to the bromodomain of BRD4 and prevents its interaction with chromatin, thereby inhibiting the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has a good safety profile and does not exhibit any significant toxicity or adverse effects in animals.
実験室実験の利点と制限
One of the main advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, the compound is relatively new and there is still limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide.
将来の方向性
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Future research should focus on the optimization of the synthesis method and the development of more potent analogs of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide. The compound could also be tested in clinical trials to evaluate its safety and efficacy in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide and to identify its potential therapeutic targets.
合成法
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide involves the reaction of 2-naphthylamine with phthalic anhydride to form 2-(2-naphthyl)-1,3-dioxoisoindoline, which is then reacted with N-acetylanthranilic acid to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide. The reaction is carried out in the presence of a Lewis acid catalyst and under controlled conditions to ensure high yield and purity of the final product.
科学的研究の応用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Inflammation is a complex physiological process that is involved in the pathogenesis of various diseases, including cancer. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-18(21-15-10-9-13-5-1-2-6-14(13)11-15)12-22-19(24)16-7-3-4-8-17(16)20(22)25/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFRKWHNSURWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
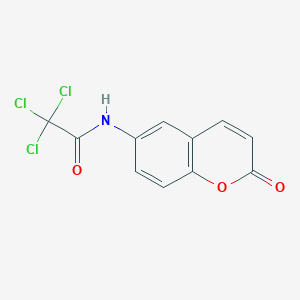

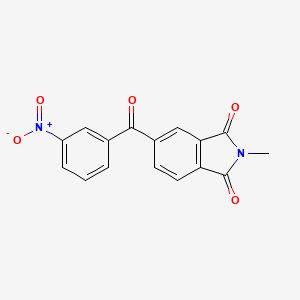

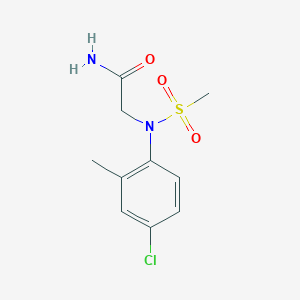
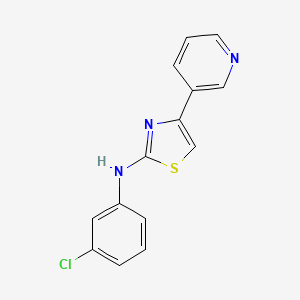

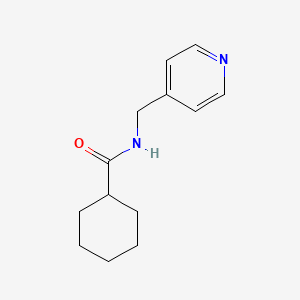
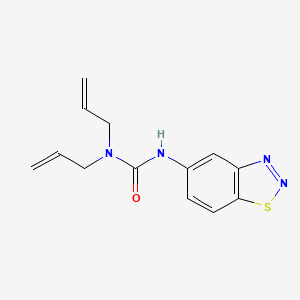
![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)

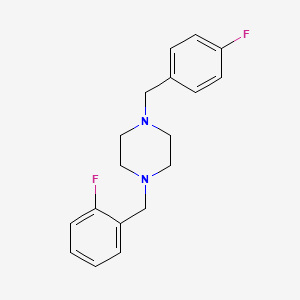
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)